Cas no 57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)
57000-13-2 structure
Product Name:1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
N.o CAS:57000-13-2
MF:C14H15N5O2
MW:285.301202058792
CID:368863
PubChem ID:100382
Update Time:2025-04-19
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
- 8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione
- 8-Benzylaminotheophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-
- 3,7-Dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-1H-purine-2,6-dione
- 8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Benzylamino)theophylline
- 8-< (phenylmethyl)amino> theophylline
- 8-Be
- 8-benzylamino-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
- 8-benzylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- BRN 0309350
- ChemDiv2_000695
- NSC293946
- EU-0073660
- Oprea1_603806
- DTXSID40205613
- Oprea1_456132
- NSC-293946
- HMS1370P13
- Theophylline, 8-benzylamino-
- SR-01000452382
- SR-01000452382-1
- CCG-108040
- NSC 293946
- AKOS001626183
- 57000-13-2
- SCHEMBL10369640
- FEUMMCAKDXMNOR-UHFFFAOYSA-N
-
- Inchi: 1S/C14H15N5O2/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16,17)
- Chave InChI: FEUMMCAKDXMNOR-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C(NCC3C=CC=CC=3)N2)N(C)C(N1C)=O
Propriedades Computadas
- Massa Exacta: 285.12275
- Massa monoisotópica: 285.122575
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 424
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 81.3
Propriedades Experimentais
- Densidade: 1.404
- Ponto de ebulição: 539.3°Cat760mmHg
- Ponto de Flash: 280°C
- Índice de Refracção: 1.685
- PSA: 81.33
- LogP: 0.64540
1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Literatura Relacionada
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-) Produtos relacionados
- 961-45-5(1,3-Dimethyl-8-phenylxanthine)
- 75922-48-4(1,3-Diethyl-8-phenylxanthine)
- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornecedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel